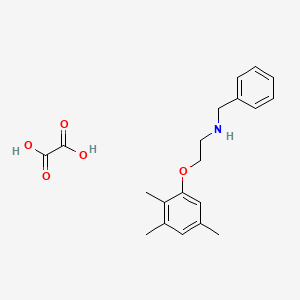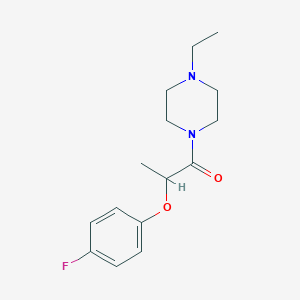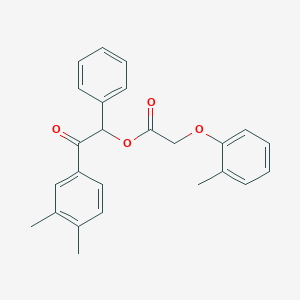![molecular formula C14H19BrClNO5 B4043243 [4-(4-bromo-2-chlorophenoxy)butyl]dimethylamine oxalate](/img/structure/B4043243.png)
[4-(4-bromo-2-chlorophenoxy)butyl]dimethylamine oxalate
Übersicht
Beschreibung
The compound “[4-(4-bromo-2-chlorophenoxy)butyl]dimethylamine oxalate” is an organic compound containing a bromine atom, a chlorine atom, and an oxalate group. The presence of these functional groups suggests that it could participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of polarity due to the presence of electronegative atoms like oxygen and halogens (bromine and chlorine) .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine and chlorine atoms might be substituted in a nucleophilic substitution reaction .Wissenschaftliche Forschungsanwendungen
Metabolism Studies
- Research on the in vivo metabolism of related compounds in rats has been conducted, identifying various metabolites and suggesting multiple metabolic pathways. This includes the study of compounds like 4-bromo-2,5-dimethoxyphenethylamine (2C-B), which shares a structural similarity with "[4-(4-bromo-2-chlorophenoxy)butyl]dimethylamine oxalate" (Kanamori et al., 2002).
- Another study investigated the metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in various species, including humans, providing insights into its oxidative deamination and demethylation processes (Carmo et al., 2005).
Genetic Toxicity Evaluation
- The genetic toxicity of 4-(2, 4-dichlorophenoxy)butyric acid, a chemical structurally related to the compound , was assessed. This study found no significant genotoxic potential in several assays, including the Ames test and CHO/chromosomal aberration assay (Charles et al., 2000).
Herbicide Interaction and Environmental Impact
- Investigations into the interactions of herbicides, including compounds similar to "this compound," have been conducted to understand their synergistic, additive, or antagonistic effects on various plants (Waldrop & Banks, 1983).
- A study focused on the breakdown and movement of 2,4-D, another herbicide, in soil under field conditions, provides insights into the environmental behavior of similar compounds (Wilson & Cheng, 1976).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(4-bromo-2-chlorophenoxy)-N,N-dimethylbutan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrClNO.C2H2O4/c1-15(2)7-3-4-8-16-12-6-5-10(13)9-11(12)14;3-1(4)2(5)6/h5-6,9H,3-4,7-8H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWWCCSEIPQLGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCOC1=C(C=C(C=C1)Br)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}-3-methylpiperidine oxalate](/img/structure/B4043180.png)
![4-[3-(2-Methoxy-4-methylphenoxy)propyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4043195.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B4043202.png)
![4-(butan-2-yloxy)-N-{4-[(2-methylpropanoyl)amino]phenyl}benzamide](/img/structure/B4043206.png)

![N,N-dimethyl-3-[4-(1-methyl-1-phenylethyl)phenoxy]-1-propanamine oxalate](/img/structure/B4043210.png)
![2-(4-fluorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B4043215.png)

![4-[2-(2-allyl-4-chlorophenoxy)ethyl]-2,6-dimethylmorpholine oxalate](/img/structure/B4043231.png)
![1-[4-(2-Bromo-4-chlorophenoxy)butyl]-3-methylpiperidine;oxalic acid](/img/structure/B4043237.png)

![N,N-dimethyl-2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethanamine;oxalic acid](/img/structure/B4043248.png)
![2,6-dimethyl-4-[2-(2-nitrophenoxy)ethyl]morpholine oxalate](/img/structure/B4043256.png)
